molecular formula C9H10F3NO B1403879 2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one CAS No. 1357476-66-4

2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4(1H)-one

Cat. No. B1403879
M. Wt: 205.18 g/mol
InChI Key: CUCGKHLLFAWHAD-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

A mixture of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (800 mg, 3.88 mmol) in NH4OH (8 mL, 205 mmol) was stirred at 90° C. for 1 h. Then the mixture was concentrated, triturated with MeOH (20 mL) and filtered. The filtrate was concentrated and purified by silica column chromatography (DCM/MeOH=9:1). All fractions found to contain product by TLC (DCM/MeOH=9:1, Rf=0.2) were combined and concentrated to yield a yellow oil of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one (700 mg, 2.90 mmol, 74.7% yield): 1H NMR (400 MHz, CD3OD): δ 7.87 (d, J=7.2 Hz, 1H), 6.70 (d, J=2.4 Hz, 1H), 6.54 (dd, J=2.4, 7.2 Hz, 1H), 1.60 (s, 6H). ES-LCMS m/z 206.1 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]([C:6]1O[CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:5])[CH3:4].[NH4+:15].[OH-]>>[F:1][C:2]([F:14])([F:13])[C:3]([C:6]1[NH:15][CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
FC(C(C)(C)C=1OC=CC(C1)=O)(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with MeOH (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography (DCM/MeOH=9:1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(C)(C)C=1NC=CC(C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.9 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.